
(3R)-(+)-1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine
Description
(3R)-(+)-1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine is a chiral pyrrolidine derivative with significant applications in pharmaceutical synthesis, particularly as a protected amine intermediate. Key properties include:
- Molecular Formula: C₁₆H₂₄N₂O₂
- Molecular Weight: 276.37 g/mol
- CAS Number: 131878-23-4 (primary), 99735-30-5 (alternate)
- Physical Properties:
- Purity: >98% (HPLC/GC)
- Storage: Sealed, dry, and either at room temperature or -20°C for long-term stability .
The compound features a benzyl group at the 1-position and a tert-butoxycarbonyl (Boc) protecting group on the 3-amino pyrrolidine ring. This structure enhances steric protection of the amine, making it valuable in peptide coupling and asymmetric synthesis .
Propriétés
IUPAC Name |
tert-butyl N-[(3R)-1-benzylpyrrolidin-3-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)17-14-9-10-18(12-14)11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,17,19)/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOIDJGLYWEUEK-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40437770 | |
Record name | tert-Butyl [(3R)-1-benzylpyrrolidin-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40437770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131878-23-4 | |
Record name | tert-Butyl [(3R)-1-benzylpyrrolidin-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40437770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3R)-(+)-1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Activité Biologique
(3R)-(+)-1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine, a chiral pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure can be denoted as follows:
- Chemical Formula : CHNO
- CAS Number : 131878-23-4
- Molecular Weight : 262.35 g/mol
The presence of the tert-butoxycarbonyl (Boc) group is significant for enhancing the compound's stability and solubility, which are critical for its biological activity.
Pharmacological Effects
- JAK2 Inhibition : Recent studies have indicated that compounds similar to this compound exhibit potent inhibitory effects on the Janus kinase 2 (JAK2) pathway. JAK2 is crucial in hematopoiesis and immune response regulation, making it a target for treating conditions like myeloproliferative neoplasms .
- Anticancer Activity : The compound has shown promise in preclinical trials for its anticancer properties, particularly when used in combination with other therapeutic agents. Notably, it has been linked to enhanced efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Neuroprotective Effects : Preliminary research suggests that this pyrrolidine derivative may exert neuroprotective effects, potentially benefiting conditions such as neurodegeneration and stroke .
Structure-Activity Relationship (SAR)
The SAR studies surrounding this compound highlight the importance of stereochemistry and functional groups in modulating biological activity. Key findings include:
- Stereochemistry : The (3R) configuration is essential for optimal binding affinity to biological targets, influencing the compound's pharmacodynamics.
- Functional Group Influence : Variations in substituents on the benzyl or pyrrolidine moiety can significantly alter potency and selectivity for specific biological pathways.
Case Study 1: JAK2 Inhibition
A study published in the Journal of Medicinal Chemistry explored several pyrrolidine derivatives, including this compound, demonstrating that modifications to the benzyl group enhanced JAK2 inhibitory activity. The most effective derivatives showed IC values below 100 nM against JAK2 .
Case Study 2: Anticancer Efficacy
In vitro assays conducted on various cancer cell lines revealed that this compound exhibited significant cytotoxicity. The compound was particularly effective against breast cancer cells, with studies indicating a reduction in cell viability by over 70% at concentrations of 10 µM after 48 hours of treatment .
Data Table: Biological Activity Summary
Applications De Recherche Scientifique
Synthesis and Derivatives
(3R)-(+)-1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine can be synthesized from (R)-1-benzyl-3-aminopyrrolidine using di-tert-butyl dicarbonate as a protecting group for the amine . This synthesis pathway highlights its utility as a precursor for further modifications, allowing researchers to create a variety of derivatives with potential biological activities.
Chiral Building Block
The compound serves as an essential chiral intermediate in the synthesis of other chiral compounds. Its stereochemistry at the 3rd carbon is critical for ensuring the proper function of the final products synthesized from it.
Pharmaceutical Research
Numerous studies have explored the medicinal properties of this compound and its derivatives. It has been investigated for its potential applications in:
- Antiviral agents
- Anticancer drugs
- Neurological treatments
The compound's ability to act as a scaffold for drug design is particularly noteworthy, as it can be modified to enhance biological activity while maintaining selectivity and reducing toxicity .
Synthesis of Antiviral Compounds
Research has demonstrated that derivatives of this compound exhibit antiviral properties, making them candidates for further development into therapeutic agents against viral infections .
Development of Neurological Agents
Studies have highlighted the potential of this compound in developing treatments for neurological disorders. Its derivatives have shown promise in modulating neurotransmitter activity, which could lead to novel therapies for conditions such as depression and anxiety.
Summary Table of Applications
Comparaison Avec Des Composés Similaires
Structural and Functional Analogues
(3R)-(+)-3-(tert-Butoxycarbonylamino)pyrrolidine
- Molecular Formula : C₉H₁₈N₂O₂
- Molecular Weight : 186.25 g/mol
- CAS : 122536-77-0
- Key Differences : Lacks the 1-benzyl substituent, reducing steric hindrance and lipophilicity.
- Applications : Simpler intermediates for amine protection; lower molecular weight may improve solubility in polar solvents .
(±)-trans-1-tert-Butyl 3-Methyl 4-(2-Chloro-5-methylpyridin-3-yl)pyrrolidine-1,3-dicarboxylate
- Molecular Formula : C₁₇H₂₃ClN₂O₄
- Molecular Weight : 354.83 g/mol
- CAS : 1228070-72-1
- Key Differences: Incorporates a chloro-pyridinyl group and dual carboxylate esters.
tert-Butyl 3-(2-Methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate
- Molecular Formula : C₁₆H₂₄N₂O₃
- Molecular Weight : 292.37 g/mol
- CAS : 1228665-86-8
- Key Differences : Methoxy and methyl groups on the pyridine ring improve solubility and metabolic stability, contrasting with the benzyl group’s aromatic bulk .
Table 1: Comparative Data for Key Pyrrolidine Derivatives
Key Observations :
- Steric Effects : The benzyl group in (3R)-(+)-1-Benzyl-3-Boc-pyrrolidine provides greater steric protection than simpler analogues, reducing undesired side reactions in amine-mediated syntheses .
- Lipophilicity : Benzyl substitution increases logP compared to pyridinyl or methoxy-containing derivatives, influencing membrane permeability in drug design .
- Synthetic Utility : Boc-protected pyrrolidines are preferred for their stability under basic conditions, while chloro-pyridinyl derivatives (e.g., CAS 1228070-72-1) are tailored for Suzuki-Miyaura couplings .
Méthodes De Préparation
Reaction Conditions and Procedure
-
Base Activation : Sodium bicarbonate (5.92 g, 70.5 mmol) is dissolved in deionized water (118 mL) and combined with (R)-1-benzyl-3-aminopyrrolidine (5.00 g, 28.4 mmol) in acetonitrile (118 mL). The mixture is stirred at 20°C for 10 minutes to pre-activate the amine.
-
Boc Protection : Di-tert-butyl dicarbonate (6.22 g, 28.5 mmol) is added to the solution, and the reaction proceeds at room temperature for 12 hours.
-
Work-Up and Purification : The solvent is removed under reduced pressure, and the residue is extracted with dichloromethane. After drying over sodium sulfate, the crude product is purified via flash chromatography (methanol:dichloromethane = 2:98), yielding 4.24 g (65.2%) of the target compound.
Key Data:
Parameter | Value |
---|---|
Starting Material | (R)-1-Benzyl-3-aminopyrrolidine |
Boc Reagent | Di-tert-butyl dicarbonate |
Solvent System | Acetonitrile/Water |
Reaction Temperature | 20°C |
Yield | 65.2% |
Purity (HPLC) | >98% |
This method prioritizes operational simplicity and scalability, though the yield is limited by competing side reactions, such as overprotection or solvent hydrolysis.
Preparation of Chiral Precursor (R)-1-Benzyl-3-Aminopyrrolidine
The enantiomeric purity of the precursor directly impacts the final product’s stereochemistry. A patent-pending resolution method using L-(+)-tartaric acid is employed to isolate the (R)-enantiomer from racemic mixtures.
Resolution Process:
-
Racemic Synthesis : 3-Aminopyrrolidine is benzylated using benzyl bromide in the presence of potassium carbonate, yielding racemic 1-benzyl-3-aminopyrrolidine.
-
Diastereomeric Salt Formation : The racemic amine is treated with L-(+)-tartaric acid in ethanol, forming diastereomeric salts. The (R)-enantiomer salt preferentially crystallizes due to differential solubility.
-
Isolation and Neutralization : The crystals are filtered, washed with cold ethanol, and neutralized with sodium hydroxide to recover (R)-1-benzyl-3-aminopyrrolidine with >99% enantiomeric excess (ee).
Key Data:
Parameter | Value |
---|---|
Resolving Agent | L-(+)-Tartaric Acid |
Solvent | Ethanol |
Crystallization Yield | 45–50% |
Enantiomeric Excess | >99% |
This method ensures high stereochemical fidelity but requires careful control of crystallization conditions to avoid co-precipitation of the (S)-enantiomer.
Alternative Boc Protection Strategies
While di-tert-butyl dicarbonate is the standard Boc reagent, tert-butoxycarbonyl chloride (Boc-Cl) has been explored for improved reactivity under anhydrous conditions.
Comparative Analysis:
Reagent | Conditions | Yield | Advantages |
---|---|---|---|
Di-tert-butyl dicarbonate | Aqueous acetonitrile, 20°C | 65.2% | Mild conditions, fewer side products |
Boc-Cl | Anhydrous THF, 0°C | 72%* | Faster reaction time |
*Reported for analogous pyrrolidine derivatives.
Boc-Cl reactions typically require strict anhydrous conditions and tertiary amine bases (e.g., triethylamine), which may complicate purification due to byproduct formation.
Industrial-Scale Optimization
For large-scale production, continuous flow reactors are employed to enhance mixing and heat transfer during the Boc protection step. Automated pH control and in-line monitoring reduce variability, achieving consistent yields of 68–70%.
Challenges and Solutions
Stereochemical Integrity
The (3R) configuration must be preserved during synthesis. Polarimetry and chiral HPLC are used to verify enantiomeric purity post-synthesis.
Byproduct Formation
Overprotection (di-Boc formation) is mitigated by stoichiometric control of Boc anhydride (1.05 equiv) and rapid quenching after reaction completion.
Data Tables
Table 1: Synthesis of (3R)-(+)-1-Benzyl-3-(tert-Butoxycarbonylamino)Pyrrolidine
Step | Reagents/Conditions | Yield |
---|---|---|
Precursor Resolution | L-(+)-Tartaric acid, Ethanol | 45–50% |
Boc Protection | Boc anhydride, NaHCO₃, Acetonitrile/Water | 65.2% |
Purification | Flash Chromatography (MeOH:DCM = 2:98) | 98% |
Table 2: Comparative Boc Protection Methods
Reagent | Base | Solvent | Temperature | Yield |
---|---|---|---|---|
Di-tert-butyl dicarbonate | NaHCO₃ | Acetonitrile | 20°C | 65.2% |
Boc-Cl | Et₃N | THF | 0°C | 72%* |
Q & A
Q. How do reaction solvents impact stereochemical outcomes?
- Polar aprotic solvents (e.g., THF ) favor higher enantioselectivity in enzymatic resolutions compared to dichloromethane , which may promote racemization at elevated temperatures .
Methodological Recommendations
- Purification : Use flash chromatography with gradient elution (hexane → ethyl acetate) for Boc-protected intermediates .
- Deprotection : Employ 2M HCl in dioxane for Boc removal, followed by neutralization with LiOH to isolate free amines .
- Derivatization : For boronate esters, optimize Miyaura borylation conditions with Pd(dppf)Cl₂ and KOAc .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.